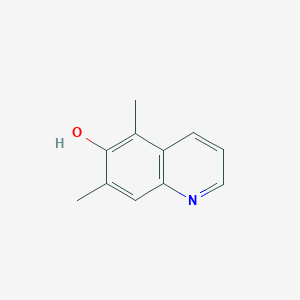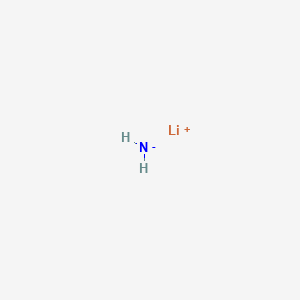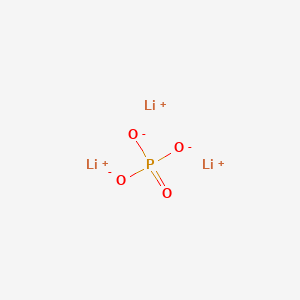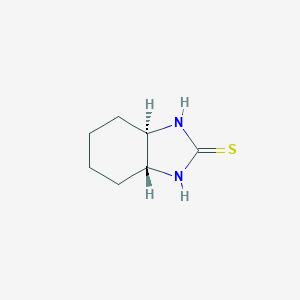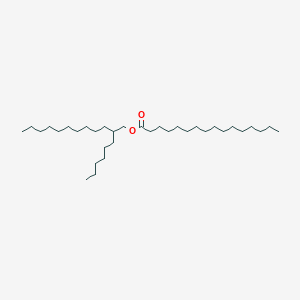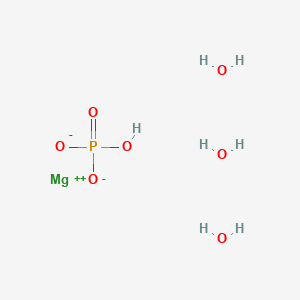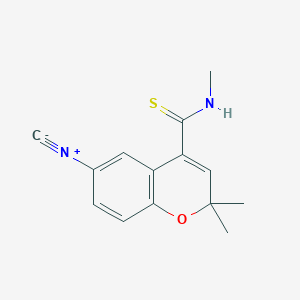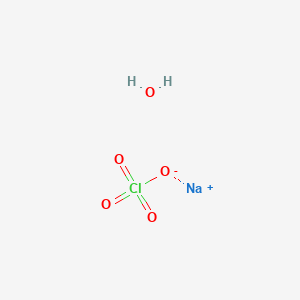
Sodium perchlorate monohydrate
Übersicht
Beschreibung
Sodium perchlorate monohydrate is an inorganic compound with the chemical formula NaClO₄*H₂O . It is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol . It is usually encountered as sodium perchlorate monohydrate . It is a strong oxidizer and is used in standard DNA extraction and hybridization reactions in molecular biology .
Synthesis Analysis
Sodium perchlorate monohydrate can be prepared in the laboratory by the electrolysis of a solution of sodium chlorate, NaClO₃, using an inert platinum electrode . Over time, the chlorate is converted into perchlorate through the process of anodic oxidation .
Molecular Structure Analysis
Sodium perchlorate monohydrate has a molecular weight of approximately 140.46 g/mol . Its crystals belong to the monoclinic crystal system .
Chemical Reactions Analysis
Sodium perchlorate monohydrate is a strong oxidizing agent that can react violently with organic materials, reducing agents, and combustible substances .
Physical And Chemical Properties Analysis
Sodium perchlorate monohydrate appears as a white crystalline substance, highly soluble in water and other polar solvents . The molecular weight of sodium perchlorate monohydrate is approximately 140.46 g/mol, while the anhydrous form is 122.44 g/mol .
Wissenschaftliche Forschungsanwendungen
Sodium Perchlorate Monohydrate: A Comprehensive Analysis of Scientific Research Applications
Molecular Biology DNA Extraction and Hybridization: Sodium perchlorate monohydrate is widely used as a chaotropic agent in molecular biology, particularly for standard DNA extraction and hybridization reactions. It disrupts the structure of water and other molecules, which is essential for the denaturation of proteins and nucleic acids during these processes .
2. Deproteinization Agent in Nucleic Acid Synthesis In the synthesis of nucleic acids, sodium perchlorate monohydrate serves as a deproteinization agent. It helps in removing proteins from DNA and RNA preparations, ensuring that the nucleic acids are free from contamination by enzymes that could interfere with subsequent analyses .
3. Oxidizing Agent for Textile Wastewater Treatment Sodium perchlorate monohydrate is utilized as an oxidizing agent to remove color from textile wastewater. This application is crucial for environmental management and sustainability in the textile industry .
Electrolyte in Electrochemical Cells: It can be doped with host polymer sodium carboxymethyl cellulose (NaCMC) to prepare electrolyte films (NaCMC-NaClO4H2O), which are used in electrochemical cells. This application is significant in the development of batteries and other electrochemical devices .
5. Supporting Electrolyte in Polymer Film Preparation Sodium perchlorate monohydrate is used as a supporting electrolyte in the preparation of polypyrrole (PPy) film. Polypyrrole is a conductive polymer, and its films have applications in various electronic devices .
Wirkmechanismus
Target of Action
Sodium perchlorate monohydrate primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
Sodium perchlorate monohydrate acts as a competitive inhibitor of iodine uptake in the thyroid gland . This means that it competes with iodine for the same binding sites, thereby reducing the amount of iodine that can be absorbed by the thyroid gland . This inhibition of iodine uptake can be used to protect the thyroid from radiation or to diagnose congenital thyroid disorders .
Biochemical Pathways
It is known that the inhibition of iodine uptake by the thyroid gland can disrupt the synthesis of thyroid hormones . These hormones are essential for various physiological processes, including metabolism, growth, and development .
Pharmacokinetics
Given its high solubility in water , it can be inferred that it is likely to be readily absorbed and distributed throughout the body
Result of Action
The primary result of the action of sodium perchlorate monohydrate is the inhibition of iodine uptake by the thyroid gland . This can lead to a decrease in the production of thyroid hormones, potentially affecting various physiological processes, including metabolism, growth, and development .
Action Environment
Sodium perchlorate monohydrate is a highly soluble compound , which means its action can be influenced by the hydration status of the body. Furthermore, its stability and efficacy can be affected by environmental factors such as temperature and pH . .
Safety and Hazards
Sodium perchlorate monohydrate is a strong oxidizer and can cause severe burns and eye damage . Moreover, if combined with combustible substances, it poses a significant fire and explosion risk . Therefore, it’s essential to handle sodium perchlorate with care, using protective equipment, including gloves, eye protection, and face protection .
Zukünftige Richtungen
Sodium perchlorate and other perchlorates have been found on the planet Mars, first detected by the NASA probe Phoenix in 2009 . This was later confirmed by spectral analysis by the Mars Reconnaissance Orbiter in 2015 of what is thought to be brine seeps which may be the first evidence of flowing liquid water containing hydrated salts on Mars .
Eigenschaften
IUPAC Name |
sodium;perchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNPUSUVRTQGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228542 | |
| Record name | Sodium perchlorate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White deliquescent solid; [Merck Index] White highly hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Sodium perchlorate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium perchlorate monohydrate | |
CAS RN |
7791-07-3 | |
| Record name | Sodium perchlorate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium perchlorate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perchloric acid, sodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERCHLORATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4H485LHCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




